10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, 5-oxide

Übersicht

Beschreibung

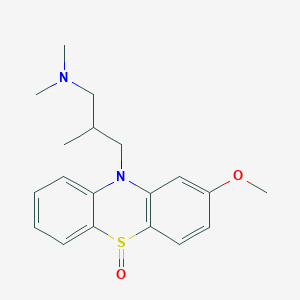

10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, 5-oxide, also known as this compound, is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, 5-oxide, commonly referred to as methotrimeprazine sulfoxide, is a compound belonging to the phenothiazine class of drugs. This compound is noted for its diverse biological activities, particularly in the fields of psychiatry and neurology. Its chemical structure is characterized by a phenothiazine core with a methoxy group and a trimethylpropanamine side chain, contributing to its pharmacological properties.

- Molecular Formula : C19H24N2O2S

- Molecular Weight : 344.5 g/mol

- CAS Number : 7052-08-6

- IUPAC Name : 3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

Pharmacological Profile

Methotrimeprazine exhibits several pharmacological activities, including:

- Antipsychotic Activity : Similar to other phenothiazines like chlorpromazine and promethazine, methotrimeprazine acts as a histamine antagonist and has been used to manage schizophrenia and other psychotic disorders .

- Sedative Effects : The compound is known for its sedative properties, making it useful in treating insomnia and anxiety-related disorders.

- Neuroprotective Effects : Recent studies indicate that methotrimeprazine may have neuroprotective effects through mechanisms such as the induction of macroautophagy, which helps maintain cellular homeostasis .

The biological activity of methotrimeprazine is primarily attributed to its ability to block dopamine receptors in the central nervous system (CNS). This action is crucial for its antipsychotic effects. Additionally, the compound's interaction with serotonin receptors contributes to its anxiolytic properties.

Case Study 1: Antipsychotic Efficacy

A clinical trial involving patients with schizophrenia demonstrated that methotrimeprazine significantly reduced psychotic symptoms compared to placebo groups. The study highlighted improvements in both positive and negative symptoms over a 12-week treatment period .

Case Study 2: Neuroprotection in Neurodegenerative Diseases

In an animal model of Alzheimer's disease, methotrimeprazine was shown to reduce neuronal apoptosis and improve cognitive function. The study suggested that this effect might be mediated by the activation of AMPK signaling pathways, which are crucial for cellular energy homeostasis and neuroprotection .

Biological Activity Summary Table

Eigenschaften

IUPAC Name |

3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJAZGOWDHBZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990719 | |

| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxy-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7052-08-6 | |

| Record name | Methotrimeprazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007052086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxy-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the sulfoxidation of methotrimeprazine affect its pharmacological activity?

A1: Research suggests that the introduction of the sulfoxide group to methotrimeprazine, forming methotrimeprazine sulfoxide, is the primary reason for the loss of neuroleptic potency []. This is not due to significant conformational changes in the molecule itself, but rather the presence of the sulfoxide group. While the exact mechanism is not fully elucidated in the provided research, it points towards the importance of the sulfur atom's oxidation state in binding to the dopamine receptor, which is crucial for antipsychotic activity.

Q2: What is the significance of N-monodesmethyl methotrimeprazine in methotrimeprazine therapy?

A2: N-monodesmethyl methotrimeprazine is another key metabolite of methotrimeprazine. Studies show that it exhibits pharmacological activity comparable to its parent drug and can reach significant blood concentrations in patients undergoing methotrimeprazine treatment []. This suggests that N-monodesmethyl methotrimeprazine likely contributes to both the therapeutic effects and potential side effects observed during methotrimeprazine therapy. This highlights the complexity of methotrimeprazine's pharmacological profile, as multiple active compounds are present in the body following administration.

Q3: How is methotrimeprazine sulfoxide quantified in biological samples?

A3: Methotrimeprazine and its metabolites, including methotrimeprazine sulfoxide, can be measured in various biological samples like blood, urine, bile, and vitreous humor []. Gas chromatography with a nitrogen detector is one method used to determine the concentrations of these compounds in plasma and erythrocytes []. Accurate quantification is crucial for understanding the pharmacokinetics of methotrimeprazine and its metabolites, ultimately informing dosage regimens and clinical monitoring.

Q4: What are the pharmacokinetic properties of methotrimeprazine and its sulfoxide metabolite?

A4: Methotrimeprazine is well-absorbed after oral administration, reaching peak plasma concentrations within 1 to 3 hours []. Its volume of distribution is large (23-42 L/kg body weight), indicating extensive distribution throughout the body. The biological half-life of methotrimeprazine is around 15-30 hours []. Interestingly, the sulfoxide metabolite exhibits a shorter half-life than the parent drug, approximately 30% shorter on average []. This difference in elimination kinetics highlights the importance of understanding the individual pharmacokinetic profiles of both the drug and its metabolites.

Q5: What is the significance of the different concentrations of methotrimeprazine sulfoxide observed after intramuscular versus oral administration of methotrimeprazine?

A5: Interestingly, methotrimeprazine sulfoxide is typically found in higher concentrations after oral administration of methotrimeprazine compared to intramuscular injection []. This suggests that first-pass metabolism, either in the gastrointestinal tract or during the first pass through the liver, might play a significant role in the formation of the sulfoxide metabolite. Understanding these metabolic pathways is crucial for optimizing drug delivery and potentially minimizing unwanted metabolite formation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.